L-873724

概要

説明

L-873724は、強力で経口生物学的利用能が高く、選択的で可逆的な非塩基性カテプシンK阻害剤です。 骨吸収を有意に阻害する効果を示し、骨粗鬆症などの疾患の治療に役立つ化合物です .

準備方法

L-873724の合成は、重要な中間体の調製から始まる複数のステップを伴います工業的な生産方法は広く文書化されていませんが、この化合物は、標準的な有機合成技術を用いて研究室で合成されています .

化学反応解析

This compoundは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、スルホキシドまたはスルホンを生成します。

還元: 還元反応により、スルホニル基をスルフィドに変換することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンなどの求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

This compoundは、幅広い科学研究の応用範囲を持っています。

化学: カテプシンKの阻害とその骨吸収への影響を研究するためのツール化合物として使用されます。

生物学: この化合物は、骨代謝やコラーゲンの分解など、さまざまな生物学的プロセスにおけるカテプシンKの役割を調査するために使用されます。

医学: this compoundは、骨粗鬆症やその他の骨関連疾患の治療における潜在的な治療用途について研究されています。

化学反応の分析

L-873724 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemistry

L-873724 serves as a valuable tool compound for studying the inhibition of cathepsin K and its effects on bone resorption. Its unique structural features allow researchers to explore various chemical reactions, including oxidation and substitution reactions .

Biology

In biological research, this compound is utilized to investigate the role of cathepsin K in several processes:

- Bone Metabolism : Studies have demonstrated its efficacy in inhibiting bone resorption, making it a candidate for osteoporosis treatment.

- Collagen Degradation : The compound aids in understanding how cathepsin K contributes to collagen degradation in pathological conditions .

Medicine

This compound has been extensively studied for its therapeutic potential:

- Osteoporosis Treatment : Preclinical studies indicate significant promise in treating osteoporosis by reducing bone loss through selective inhibition of cathepsin K .

- Other Bone-related Diseases : Ongoing research is exploring its application in other conditions associated with abnormal bone metabolism.

Industry

In pharmaceutical development, this compound is being investigated for:

- Drug Development : As a lead compound for new drugs targeting cathepsin K and related enzymes.

- Biochemical Probes : Its selectivity and potency make it suitable for developing biochemical probes in research settings .

Case Study 1: Efficacy in Osteoporosis Models

A study conducted on rhesus monkeys demonstrated that this compound effectively inhibited bone resorption when administered orally. The results indicated a marked increase in bone mineral density compared to control groups .

Case Study 2: Mechanistic Insights

Research focusing on the biochemical pathways influenced by this compound revealed that its inhibition of cathepsin K leads to decreased activity in osteoclasts, the cells responsible for bone resorption. This finding underscores the compound's potential as a therapeutic agent in managing osteoporosis .

作用機序

L-873724は、骨吸収に関与するシステインプロテアーゼであるカテプシンKを選択的に阻害することでその効果を発揮します。この化合物は、カテプシンKの活性部位に結合し、コラーゲンやその他の骨基質タンパク質を分解することを防ぎます。 この阻害により、骨吸収が減少し、骨ミネラル密度が増加します .

類似化合物との比較

L-873724は、カテプシンK阻害剤としての高い選択性と効力により、ユニークです。類似の化合物には以下が含まれます。

オダナカツチブ: 同様の効力を持つ別のカテプシンK阻害剤ですが、薬物動態が異なります。

バリカツチブ: 異なる化学構造と作用機序を持つカテプシンK阻害剤。

This compoundは、可逆的阻害と経口生物学的利用能により際立っており、さらなる研究開発のための有望な候補となっています .

生物活性

L-873724, a synthetic compound categorized as an α,α-disubstituted cyclic amino acid derivative, has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

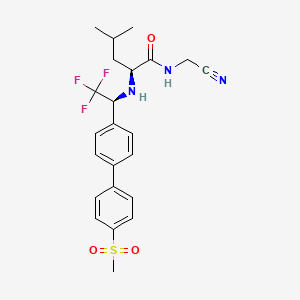

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₁₈F₃N₃O₃S and a molecular weight of approximately 481.53 g/mol. Its unique structural features include a trifluoromethyl group and a sulfonamide moiety, which enhance its biological activity and specificity towards certain biological targets.

This compound primarily functions as a potent inhibitor of cathepsin K (Cat K), an enzyme implicated in bone resorption processes. The compound exhibits greater than 100-fold selectivity for human Cat K compared to other cathepsins, making it a valuable tool for studying the enzyme's roles in various physiological and pathological conditions .

Inhibition Studies

Research indicates that this compound demonstrates similar inhibitory potency to other known Cat K inhibitors like odanacatib. Both compounds have comparable IC(50) values against Cat K in cell-based assays, underscoring their potential for therapeutic applications in osteoporosis and other bone-related disorders .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound in comparison with other related compounds:

| Compound Name | Structural Features | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | α,α-disubstituted cyclic amino acid | Potent Cat K inhibitor | >100-fold for Cat K |

| Odanacatib | Amino-acetonitrile derivative | Cat K inhibition | High selectivity |

| Balicatib | Basic inhibitor | Lysosomal effects | Variable |

Therapeutic Applications

Due to its selective inhibition of Cat K, this compound is being explored for various therapeutic applications, particularly in:

- Osteoporosis Treatment : By inhibiting bone resorption, this compound may help in managing osteoporosis .

- Cancer Research : Its inhibitory effects on cathepsins could have implications in cancer biology, where cathepsins are often overexpressed .

- Inflammatory Diseases : The compound's mechanism may also contribute to anti-inflammatory pathways, providing avenues for research into inflammatory conditions.

Case Studies and Research Findings

Several studies have employed this compound to elucidate its biological roles:

- In vitro Studies : Research demonstrated that this compound effectively inhibited osteoclast-mediated bone resorption in cultured cells, confirming its potential as an anti-resorptive agent .

- Pharmacokinetics : Studies on the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics, making it suitable for further clinical development .

- Comparative Efficacy : In comparative studies with other cathepsin inhibitors, this compound showed superior potency and selectivity, reinforcing its position as a leading candidate for drug development targeting bone metabolism disorders .

特性

IUPAC Name |

(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3S/c1-15(2)14-20(22(30)28-13-12-27)29-21(23(24,25)26)18-6-4-16(5-7-18)17-8-10-19(11-9-17)33(3,31)32/h4-11,15,20-21,29H,13-14H2,1-3H3,(H,28,30)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFDSJLOCIGIKP-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC#N)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC#N)N[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603139-12-4 | |

| Record name | L-873724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-873724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29250PP3ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。